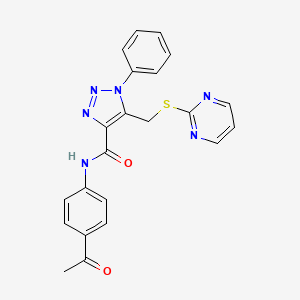

N-(4-acetylphenyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a triazole ring. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the compound could undergo a variety of reactions due to the presence of several reactive groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups and rings present in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Anticancer and Anti-5-lipoxygenase Agents : A study explored the synthesis of pyrazolopyrimidines derivatives, evaluating their cytotoxic and 5-lipoxygenase inhibition activities. This research demonstrates the potential of these compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).

Antimicrobial Activities

- New Pyridothienopyrimidines and Pyridothienotriazines : Another study synthesized and tested the antimicrobial activities of pyridothienopyrimidines and pyridothienotriazines, highlighting the importance of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Enaminones as Building Blocks

- Antitumor and Antimicrobial Activities : Enaminones were used to synthesize substituted pyrazoles, showcasing significant antitumor and antimicrobial activities. This research indicates the potential of enaminones in creating effective treatments against cancer and microbial infections (Riyadh, 2011).

Histone Deacetylase Inhibition

- Orally Active Histone Deacetylase Inhibitor : The compound MGCD0103, a derivative in the same chemical family, showed selective inhibition of histone deacetylases, indicating its potential as an anticancer drug. This opens up new avenues for cancer treatment through epigenetic modulation (Zhou et al., 2008).

Antibacterial Agents

- Phenylthiazole and Phenylthiophene Pyrimidindiamine Derivatives : Research on phenylthiazole and phenylthiophene pyrimidindiamine derivatives showed promising antibacterial activities, providing a foundation for developing new antibacterial therapies (Fan et al., 2020).

Chemical Synthesis and Reactions

- Synthesis and Reactions of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one : A study focused on the synthesis and reactions of specific triazolopyrimidinones, contributing to the chemical understanding and potential applications of such compounds (Farghaly, 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetCDK2 , a cyclin-dependent kinase involved in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition could potentially lead to apoptosis induction within certain cell types .

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Similar compounds have shown interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Compounds with similar structures have shown effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O2S/c1-15(29)16-8-10-17(11-9-16)25-21(30)20-19(14-31-22-23-12-5-13-24-22)28(27-26-20)18-6-3-2-4-7-18/h2-13H,14H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWMZDYLGXFBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2474599.png)

![1-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2474601.png)

![N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2474602.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2474604.png)

![4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2474617.png)